molecular formula C6H3Cl2FO3S B13301424 4-Chloro-3-fluoro-2-hydroxybenzene-1-sulfonyl chloride

4-Chloro-3-fluoro-2-hydroxybenzene-1-sulfonyl chloride

Katalognummer: B13301424
Molekulargewicht: 245.05 g/mol
InChI-Schlüssel: VTZJOPXDRGUZJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3-fluoro-2-hydroxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H3Cl2FO3S and a molecular weight of 245.06 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-2-hydroxybenzene-1-sulfonyl chloride typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of 4-chloro-3-fluorophenol with chlorosulfonic acid under controlled conditions . The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes that include electrophilic aromatic substitution reactions. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial to optimize the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3-fluoro-2-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 4-Chloro-3-fluoro-2-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives . This reactivity is exploited in modifying biological molecules and synthesizing complex organic compounds.

Eigenschaften

Molekularformel

C6H3Cl2FO3S

Molekulargewicht

245.05 g/mol

IUPAC-Name

4-chloro-3-fluoro-2-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C6H3Cl2FO3S/c7-3-1-2-4(13(8,11)12)6(10)5(3)9/h1-2,10H

InChI-Schlüssel

VTZJOPXDRGUZJG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1S(=O)(=O)Cl)O)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.